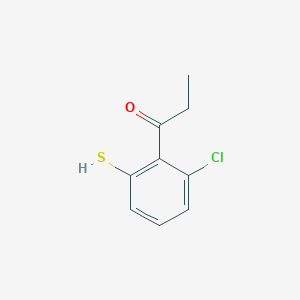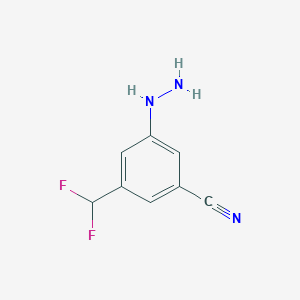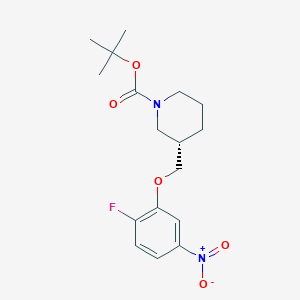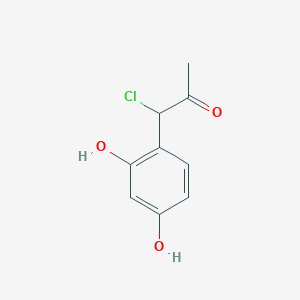
(S)-2-Amino-3-(5-(2,4-difluorobenzyl)-1H-imidazol-4-YL)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-Amino-3-(5-(2,4-difluorobenzyl)-1H-imidazol-4-YL)propanoic acid is a complex organic compound that features both an amino acid structure and a substituted imidazole ring
Méthodes De Préparation
The synthesis of (S)-2-Amino-3-(5-(2,4-difluorobenzyl)-1H-imidazol-4-YL)propanoic acid typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of the imidazole ring: This can be achieved by cyclization reactions involving appropriate precursors.
Introduction of the 2,4-difluorobenzyl group: This step often involves nucleophilic substitution reactions where the benzyl group is introduced to the imidazole ring.
Amino acid synthesis: The final step involves the incorporation of the amino acid moiety, which can be achieved through standard peptide synthesis techniques.
Industrial production methods may involve optimizing these steps to increase yield and reduce costs, often using continuous-flow reactors and other advanced techniques .
Analyse Des Réactions Chimiques
(S)-2-Amino-3-(5-(2,4-difluorobenzyl)-1H-imidazol-4-YL)propanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride, resulting in the formation of reduced imidazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzyl position, using reagents like sodium hydride and alkyl halides.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and varying temperatures and pressures depending on the specific reaction .
Applications De Recherche Scientifique
(S)-2-Amino-3-(5-(2,4-difluorobenzyl)-1H-imidazol-4-YL)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound can be used in studies involving enzyme interactions and protein synthesis due to its amino acid structure.
Mécanisme D'action
The mechanism of action of (S)-2-Amino-3-(5-(2,4-difluorobenzyl)-1H-imidazol-4-YL)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can interact with active sites of enzymes, potentially inhibiting or modifying their activity. The amino acid moiety allows the compound to be incorporated into peptides or proteins, affecting their structure and function .
Comparaison Avec Des Composés Similaires
(S)-2-Amino-3-(5-(2,4-difluorobenzyl)-1H-imidazol-4-YL)propanoic acid can be compared with other similar compounds, such as:
Histidine: Another amino acid with an imidazole ring, but without the difluorobenzyl substitution.
2,4-Difluorobenzylamine: A simpler compound with the same benzyl group but lacking the amino acid structure.
Imidazole derivatives: Various other imidazole-containing compounds used in medicinal chemistry.
The uniqueness of this compound lies in its combination of an amino acid structure with a substituted imidazole ring, providing a versatile scaffold for drug development and biochemical studies .
Propriétés
Formule moléculaire |
C13H13F2N3O2 |
|---|---|
Poids moléculaire |
281.26 g/mol |
Nom IUPAC |
(2S)-2-amino-3-[5-[(2,4-difluorophenyl)methyl]-1H-imidazol-4-yl]propanoic acid |
InChI |
InChI=1S/C13H13F2N3O2/c14-8-2-1-7(9(15)4-8)3-11-12(18-6-17-11)5-10(16)13(19)20/h1-2,4,6,10H,3,5,16H2,(H,17,18)(H,19,20)/t10-/m0/s1 |
Clé InChI |
AQZDFPKLBWSPLO-JTQLQIEISA-N |
SMILES isomérique |
C1=CC(=C(C=C1F)F)CC2=C(N=CN2)C[C@@H](C(=O)O)N |
SMILES canonique |
C1=CC(=C(C=C1F)F)CC2=C(N=CN2)CC(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![5-Methyl-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B14049811.png)




![1-(Benzo[d][1,3]dioxol-5-ylmethyl)piperidine-2,4-dione](/img/structure/B14049860.png)



